2-Propylcyclobutan-1-ol
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Overview
Description
2-Propylcyclobutan-1-ol is an organic compound with the molecular formula C7H14O It belongs to the class of cycloalkanes, specifically cyclobutanols, which are characterized by a four-membered carbon ring with a hydroxyl group attached to one of the carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Propylcyclobutan-1-ol can be synthesized through several methods, including:
[2+2] Cycloaddition Reactions: This method involves the cycloaddition of alkenes under photochemical conditions to form cyclobutane rings.
Grignard Reactions: The reaction of cyclobutanone with propylmagnesium bromide followed by hydrolysis can yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions due to their efficiency and scalability. The reaction conditions are carefully controlled to optimize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to cyclobutane derivatives with different substituents.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Hydrochloric acid, sulfuric acid.
Major Products:
Oxidation Products: 2-Propylcyclobutanone, 2-Propylcyclobutanecarboxylic acid.
Reduction Products: Various cyclobutane derivatives.
Substitution Products: Halogenated cyclobutanes.
Scientific Research Applications
2-Propylcyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propylcyclobutan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclobutane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Cyclobutanol: Similar structure but lacks the propyl group.
2-Methylcyclobutan-1-ol: Similar structure with a methyl group instead of a propyl group.
Cyclopentanol: A five-membered ring with a hydroxyl group.
Uniqueness: 2-Propylcyclobutan-1-ol is unique due to the presence of the propyl group, which imparts different chemical and physical properties compared to its analogs.
Properties
Molecular Formula |
C7H14O |
---|---|
Molecular Weight |
114.19 g/mol |
IUPAC Name |
2-propylcyclobutan-1-ol |
InChI |
InChI=1S/C7H14O/c1-2-3-6-4-5-7(6)8/h6-8H,2-5H2,1H3 |
InChI Key |
SJSVQPNMMHKZFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC1O |
Origin of Product |
United States |
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